molecular formula C17H18F3N5O2 B2795008 1-(2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1797815-71-4

1-(2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No. B2795008
CAS RN: 1797815-71-4
M. Wt: 381.359
InChI Key: PICFBGWGFNPGBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C17H18F3N5O2 and its molecular weight is 381.359. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Disposition Studies

  • A study explored the metabolism and disposition of an ErbB/Vascular Endothelial Growth Factor Receptor Inhibitor, highlighting the compound's extensive metabolism and excretion patterns in humans (Christopher et al., 2010). This type of research is crucial for understanding the pharmacokinetic profile of complex chemicals, including their absorption, distribution, metabolism, and excretion (ADME) properties.

Detection of Metabolites in Biological Samples

  • Research on the detection of specific carcinogenic metabolites in human urine after consumption of cooked food demonstrates the capabilities and methods for tracing the metabolism of potentially harmful compounds in humans (Vanhaecke et al., 2008). These methodologies can be applied to study the metabolism and biological impact of a wide range of chemical compounds, including "1-(2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea."
  • Studies on the urinary concentrations of various metabolites provide insight into human exposure to different chemicals, offering methodologies for assessing exposure and potential risks associated with chemical compounds (Li et al., 2008). These approaches are vital for environmental health research and can be adapted to study the exposure and impact of specific compounds like "this compound."These studies and methodologies can provide a foundation for understanding the scientific research applications of complex chemical compounds, including their metabolic pathways, detection in biological samples, and the assessment of human exposure and potential health impacts. For more specific information regarding "this compound," targeted research in specialized chemical databases or direct experimental studies may be required.

properties

IUPAC Name

1-(2-methoxy-4-pyrrolidin-1-ylpyrimidin-5-yl)-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N5O2/c1-27-16-21-10-13(14(24-16)25-7-2-3-8-25)23-15(26)22-12-6-4-5-11(9-12)17(18,19)20/h4-6,9-10H,2-3,7-8H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICFBGWGFNPGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=N1)N2CCCC2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.